2-({7-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)-N-(4-nitrophenyl)acetamide
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Overview
Description
2-({7-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)-N-(4-nitrophenyl)acetamide is a heterocyclic compound that features a pyrido[1,2-a][1,3,5]triazine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({7-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)-N-(4-nitrophenyl)acetamide typically involves the cyclative condensation of 2-enamino- or 2-formamidino-substituted pyridine derivatives with α-[(hetero)aryl]acetyl chlorides . Transition metal-catalyzed direct C−H arylation of 3-unsubstituted quinolizinones and pyrido[1,2-a]pyrimidones with haloarenes is another method . Halogenation of the same starting compounds at position 3, followed by Suzuki−Miyaura arylation, is also employed .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the methods mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.
Chemical Reactions Analysis
Types of Reactions
This compound undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as palladium on carbon (Pd/C) and hydrogen gas (H2) are commonly used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amino derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-({7-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)-N-(4-nitrophenyl)acetamide has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as an anti-inflammatory and anti-infective agent.
Bioorganic Chemistry: It serves as a building block for the synthesis of biologically active molecules.
Materials Science: The compound’s fluorescent properties make it suitable for fluorescent sensing and labeling.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways are still under investigation and may vary depending on the specific application.
Comparison with Similar Compounds
Similar Compounds
4-oxo-4H-quinolizine derivatives: These compounds share a similar core structure and exhibit comparable biological activities.
4-oxo-4H-pyrido[1,2-a]pyrimidine derivatives: These compounds also have a fused heterocyclic system and are used in similar applications.
Uniqueness
2-({7-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)-N-(4-nitrophenyl)acetamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a pyrido[1,2-a][1,3,5]triazin core with a nitrophenylacetamide moiety makes it a versatile compound for various applications.
Properties
IUPAC Name |
2-(7-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanyl-N-(4-nitrophenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N5O4S/c1-10-2-7-13-18-15(19-16(23)20(13)8-10)26-9-14(22)17-11-3-5-12(6-4-11)21(24)25/h2-8H,9H2,1H3,(H,17,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NCVOLVMVXQYAKO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C(=NC(=NC2=O)SCC(=O)NC3=CC=C(C=C3)[N+](=O)[O-])C=C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N5O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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